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Compound of Interest

Compound Name:

24(31)-

Dehydrocarboxyacetylquercinic

acid

Cat. No.: B1149023 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental spectroscopic data for 24(31)-
Dehydrocarboxyacetylquercinic acid (CAS No. 127970-62-1) is not readily available in the

public domain. This guide provides a comprehensive overview of the methodologies and

expected spectroscopic characteristics for a compound with this structure, based on the

analysis of related triterpenoids. The data presented in the tables are illustrative and represent

expected values.

Introduction
24(31)-Dehydrocarboxyacetylquercinic acid is a complex triterpenoid. The structural

elucidation and confirmation of such molecules are critically dependent on a combination of

modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document

outlines the standard experimental protocols and expected data for the comprehensive

characterization of this compound.

Proposed Structure
While detailed stereochemistry would require further elucidation, the gross structure of 24(31)-
Dehydrocarboxyacetylquercinic acid, as inferred from its name, suggests a quercinic acid
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core with a dehydrocarboxyacetyl modification. Quercinic acid is a known triterpenoid, and its

derivatives are of interest for their potential biological activities.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition

of the compound, and to gain structural information through fragmentation analysis.

Experimental Protocol: High-Resolution Mass
Spectrometry (HRMS)

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-

of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source would

be utilized.

Sample Preparation: A dilute solution of the purified compound (approximately 1 µg/mL) is

prepared in a suitable solvent such as methanol or acetonitrile.

Ionization Mode: Both positive and negative ESI modes would be tested to determine which

provides better ionization of the molecule. For a carboxylic acid-containing compound,

negative mode is often informative.

Data Acquisition: Full scan mass spectra are acquired over a mass range of m/z 100-1500.

For structural elucidation, tandem MS (MS/MS) experiments are performed by selecting the

molecular ion or other prominent ions for collision-induced dissociation (CID).

Expected Mass Spectrometry Data
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Analysis Expected Result

Molecular Formula C₃₃H₄₆O₈ (Proposed)

Exact Mass 574.3193 (Calculated for C₃₃H₄₆O₈)

Observed [M-H]⁻ in HRMS
An ion at m/z 573.3115 would confirm the

elemental composition.

Key MS/MS Fragments

Fragmentation would likely involve the loss of

the carboxyacetyl group, loss of water, and

cleavages within the triterpenoid ring system.

These fragments would provide crucial

information about the connectivity of the

molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic

molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for

adequate resolution of the complex proton and carbon signals.

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7

mL of a deuterated solvent, such as chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl

sulfoxide-d₆ (DMSO-d₆). The choice of solvent depends on the solubility of the compound.

NMR Experiments: A suite of 1D and 2D NMR experiments would be conducted, including:

¹H NMR (Proton NMR)

¹³C NMR (Carbon-13 NMR)

DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH,

CH₂, and CH₃ groups.
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COSY (Correlation Spectroscopy) to identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon

couplings, which is crucial for assembling the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the stereochemistry of

the molecule.

Expected ¹H NMR Data (in CDCl₃, 500 MHz)
Chemical Shift (δ)

ppm
Multiplicity Integration Assignment

~ 5.0 - 5.5 Multiplet 1H Olefinic proton

~ 4.5 - 4.9 Multiplet 1H

Proton on carbon

bearing the

carboxyacetyl group

~ 3.4 Singlet 2H

Methylene protons of

the carboxyacetyl

group

~ 0.7 - 2.5 Multiple signals ~30H

Aliphatic and allylic

protons of the

triterpenoid core

~ 0.8 - 1.2 Multiple singlets ~15H Methyl protons

~ 10-12 Broad singlet 2H
Carboxylic acid

protons

Expected ¹³C NMR Data (in CDCl₃, 125 MHz)
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Chemical Shift (δ) ppm Carbon Type Assignment

~ 170 - 180 C Carboxylic acid carbons

~ 168 - 172 C Ester carbonyl carbon

~ 140 - 150 C Quaternary olefinic carbon

~ 115 - 125 CH Methine olefinic carbon

~ 70 - 85 CH
Carbon bearing the

carboxyacetyl group

~ 41 CH₂
Methylene carbon of the

carboxyacetyl group

~ 15 - 60 C, CH, CH₂, CH₃
Carbons of the triterpenoid

core and methyls

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or

KBr) by evaporating a solution of the compound, as a KBr pellet, or analyzed using an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Expected IR Data
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Wavenumber (cm⁻¹) Intensity
Functional Group

Assignment

3500 - 2500 (broad) Strong, Broad O-H stretch of carboxylic acids

~ 2960 - 2850 Strong C-H stretch (aliphatic)

~ 1735 Strong C=O stretch of the ester

~ 1700 Strong
C=O stretch of the carboxylic

acids

~ 1640 Medium C=C stretch of the olefin

~ 1250 - 1000 Strong
C-O stretch of the ester and

carboxylic acids

Workflow for Natural Product Characterization
The following diagram illustrates a typical workflow for the isolation and structural elucidation of

a novel natural product like 24(31)-Dehydrocarboxyacetylquercinic acid.
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Caption: Workflow for the isolation and characterization of a natural product.
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Signaling Pathways and Logical Relationships
Due to the novelty of 24(31)-Dehydrocarboxyacetylquercinic acid, its specific interactions

with biological signaling pathways have not been elucidated. However, many triterpenoids are

known to interact with key pathways involved in inflammation, cancer, and metabolic diseases.

A logical workflow for investigating these interactions is presented below.
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Caption: Workflow for investigating the biological activity of a novel compound.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of
24(31)-Dehydrocarboxyacetylquercinic Acid]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1149023#spectroscopic-data-nmr-ms-ir-of-24-31-
dehydrocarboxyacetylquercinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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